p-Methoxybenzoic acid, pentadecyl ester
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Overview
Description
p-Methoxybenzoic acid, pentadecyl ester: . This compound is characterized by a benzene ring substituted with a methoxy group at the para position and an ester linkage to a pentadecyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzoic acid, pentadecyl ester typically involves the esterification of p-Methoxybenzoic acid with pentadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Methoxybenzoic acid, pentadecyl ester can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of p-Methoxybenzoic acid or p-Anisaldehyde.
Reduction: Formation of p-Methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Methoxybenzoic acid, pentadecyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other esters and amides. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the interactions of esters with biological membranes and enzymes.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ester linkage provides emollient properties, making it suitable for use in skin creams and lotions .
Mechanism of Action
The mechanism of action of p-Methoxybenzoic acid, pentadecyl ester involves its interaction with lipid membranes and enzymes. The ester group can undergo hydrolysis to release p-Methoxybenzoic acid and pentadecanol, which can then participate in various biochemical pathways. The methoxy group can influence the electron distribution in the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
p-Methoxybenzoic acid: This compound lacks the ester linkage and has a carboxylic acid group instead.
Pentadecyl benzoate: This compound has a similar ester linkage but lacks the methoxy group on the benzene ring.
p-Anisic acid:
Uniqueness: p-Methoxybenzoic acid, pentadecyl ester is unique due to the presence of both a long alkyl chain and a methoxy group on the benzene ring. This combination imparts distinct lipophilic and electronic properties, making it suitable for specific applications in organic synthesis, biological research, and industrial formulations .
Properties
CAS No. |
56954-74-6 |
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Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
pentadecyl 4-methoxybenzoate |
InChI |
InChI=1S/C23H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-23(24)21-16-18-22(25-2)19-17-21/h16-19H,3-15,20H2,1-2H3 |
InChI Key |
SBIJFQKFVBDDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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